3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZFMZQGVWHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619306-85-3 | |
| Record name | 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1,3-Dicarbonyl-Based Routes
Reaction of 3-aminopyrazole with 1,3-diketones or ketoesters introduces the carboxylic acid precursor at position 5. For example, ethyl 3-oxobutanoate reacts with 3-aminopyrazole under acidic conditions (acetic acid, 80°C) to yield ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate. Subsequent hydrolysis with NaOH in methanol (20°C, 1 h) generates the carboxylic acid. Bromination at position 3 is then achieved using NBS in dimethylformamide (DMF) at 60°C.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Dicarbonyl Component | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl 3-oxobutanoate | Acetic acid | 80°C | 72 | |
| Methyl 3-ketopentanoate | Ethanol | 70°C | 68 | |
| Acetylacetone | Toluene | 100°C | 65 |
Bromination Techniques for Position 3 Functionalization
Regioselective bromination at position 3 is critical for ensuring structural fidelity. Two primary strategies dominate:
Post-Cyclization Bromination
Direct bromination of the pre-formed pyrazolo[1,5-a]pyrimidine core using NBS or Br₂ in polar aprotic solvents (e.g., DMF or dichloromethane) achieves >85% regioselectivity. Kinetic studies indicate that electron-donating groups at position 5 (e.g., COOH) direct electrophilic attack to position 3 due to resonance stabilization of the intermediate.
Reaction Protocol:
Pre-Cyclization Bromination
Bromination of 3-aminopyrazole precursors prior to cyclocondensation is less common due to reduced reactivity of brominated aminopyrazoles. However, 3-bromo-5-aminopyrazole can be synthesized via Sandmeyer reaction (CuBr₂, HBr, 0°C), followed by cyclocondensation with 1,3-dicarbonyls. This method avoids competing bromination at other positions but suffers from lower yields (∼45%).
Carboxylic Acid Group Introduction
The carboxylic acid at position 5 is typically introduced via hydrolysis of ester precursors. Two approaches are prevalent:
Ester Hydrolysis
Base-catalyzed hydrolysis using NaOH in methanol (20°C, 1 h) is the most efficient method, achieving >90% conversion. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}
$$
Optimized Conditions:
Nitrile Hydrolysis
Although less common, nitrile intermediates can be hydrolyzed to carboxylic acids using H₂O₂ in acidic conditions (H₂SO₄, 80°C). This route is hindered by side reactions but offers an alternative when ester precursors are unavailable.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 3-aminopyrazole with ethyl 3-oxobutanoate under microwave conditions (150°C, 20 min) achieves 78% yield vs. 72% in conventional heating.
Catalytic C–H Bromination
Palladium-catalyzed C–H bromination using Br₂ or NBS enables direct functionalization without pre-activation. A recent study demonstrated 82% yield for 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid using Pd(OAc)₂ and NBS in trifluoroethanol.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-3 Bromine Position
The bromine atom at position 3 undergoes facile substitution reactions, enabling derivatization for medicinal chemistry applications.
Key Findings:
-
Copper-Catalyzed Amination : Ullmann-type coupling with primary/secondary alkylamines or aryl amines under microwave irradiation (80°C, 1 h) using CuI/L-1 ligand in diethylene glycol (DEG) yields 3-amino derivatives in 60–93% yields .
-
Tolerance of Functional Groups : Reactions proceed efficiently even with electron-withdrawing or donating substituents on aryl amines (e.g., -NO₂, -CF₃, -OMe) .
Example Reaction:
| Substrate | Amine Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| 5-Amino-3-bromo precursor | Pyrrolidine | CuI/L-1, DEG, 80°C | 93 |
| 5-Amino-3-bromo precursor | Benzylamine | CuI/L-1, DEG, 80°C | 85 |
Electrophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates electrophilic substitution, primarily at position 6.
Key Findings:
-
Nitration : Treatment with fuming HNO₃ in acetic anhydride at 0–5°C selectively introduces a nitro group at position 6, yielding 6-nitro derivatives in 43% isolated yield .
-
Bromination : Excess bromine in chloroform or ethanol produces 3,6-dibromo derivatives (50% yield), demonstrating regioselectivity influenced by the existing bromine at C-3 .
Reaction Conditions Comparison:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (90%), Ac₂O, 0–5°C | 6-Nitro derivative | 43 |
| Bromination | Br₂ (excess), CHCl₃, RT | 3,6-Dibromo derivative | 50 |
Functionalization of the Carboxylic Acid Group
The C-5 carboxylic acid participates in coupling and derivatization reactions.
Key Findings:
-
Esterification : Reaction with methanol/H₂SO₄ forms methyl esters, though cellular studies show poor ester hydrolysis in biological systems .
-
Amide Formation : Coupling with amines via EDCI/HOBt activates the carboxyl group, enabling peptide-like bond formation for kinase inhibitor optimization .
Biological Relevance :
-
Methyl esters of the carboxylic acid derivatives exhibit reduced cellular activity due to poor membrane permeability, while free acids show potent CK2α inhibition (IC₅₀ = 8–38 nM) .
Cyclization and Ring-Opening Reactions
The fused pyrazolo-pyrimidine system participates in annulation reactions.
Key Findings:
-
Microwave-Assisted Cyclization : Reacting with enaminones under K₂S₂O₈ forms halogenated pyrazolo[1,5-a]pyrimidines via oxidative cyclization (60–75% yields) .
-
Ring-Opening with Lactones : Interaction with 2-acetylbutyrolactone under basic conditions opens the lactone ring, producing hydroxyethyl-substituted derivatives .
Comparative Reactivity with Structural Analogs
The C-3 bromine and C-5 carboxylic acid differentiate its reactivity from analogs:
| Compound | Reactivity Highlights |
|---|---|
| 3-Bromo-6-carboxylic acid derivative | Enhanced electrophilic substitution at C-6 |
| 3-Chloro analog | Lower yield in amination (vs. bromine) |
| Non-halogenated pyrazolo[1,5-a]pyrimidine | Requires harsher conditions for substitution |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been identified as a promising antitumor agent. Research indicates its efficacy against various cancer cell lines through mechanisms that may involve the inhibition of specific enzymes or signaling pathways critical for tumor growth and proliferation. For instance, studies have demonstrated its ability to inhibit kinases associated with cancer progression, making it a valuable scaffold for drug development aimed at targeting malignancies .
2. Enzyme Inhibition
The compound exhibits potential as an inhibitor of various enzymes involved in critical biological processes. It has shown activity against protein kinases, which are pivotal in regulating cell signaling pathways. In particular, it has been investigated for its inhibitory effects on AXL and c-MET kinases, both of which are implicated in cancer and other diseases . This positions 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a candidate for developing selective kinase inhibitors.
Synthetic Routes
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of 3-bromopyrazole with pyrimidine derivatives followed by functionalization. Various synthetic methods have been optimized to enhance yield and purity:
| Synthesis Method | Description |
|---|---|
| Condensation | Reaction of 3-bromopyrazole with pyrimidine precursors. |
| Functionalization | Subsequent reactions to introduce carboxylic acid groups or other functionalities. |
Case Studies
Case Study 1: Antitumor Activity
A study conducted on the NCI-60 cancer cell line panel revealed that 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits selective cytotoxicity against several cancer types. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .
Case Study 2: Kinase Inhibition
Research utilizing KINOMEscan assays demonstrated that derivatives of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid effectively inhibit AXL kinase activity. This inhibition was correlated with reduced proliferation rates in AXL-expressing cancer cell lines, emphasizing the compound's relevance in targeted cancer therapies .
Broader Implications
Beyond oncology, the unique properties of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid suggest potential applications in:
- Pharmaceutical Development : As an intermediate in synthesizing novel drugs targeting inflammatory pathways.
- Material Science : Exploring its use in developing new materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
The following analysis compares 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid with structurally analogous compounds, focusing on substituent effects, synthesis methodologies, and applications.
Structural and Substituent Variations
Table 1: Key Structural Differences and Properties
*Inferred molecular formula based on similar derivatives.
Physicochemical Properties
- Melting Points: Brominated derivatives generally exhibit higher melting points than non-halogenated analogs. For example, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid melts at 222–225°C , while 2-bromo derivatives (e.g., 16a) are reported as solids without specified melting points .
- Solubility: Carboxylic acid groups confer water solubility, but bromine and aryl substituents increase hydrophobicity, necessitating polar solvents like DMF or ethanol for reactions .
Biological Activity
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C7H4BrN3O2, with a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom and a carboxylic acid functional group, which enhance its reactivity and biological profiles. Its unique structure positions it as a promising candidate for various therapeutic applications.
Anticancer Properties
Research indicates that 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits significant anticancer activity . It has been tested against various cancer cell lines, demonstrating efficacy through mechanisms that may involve the inhibition of specific enzymes critical for tumor growth and proliferation. Notably, it acts as an antitumor scaffold, suggesting potential for development into cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial and fungal strains. Preliminary findings suggest that it possesses notable activity, although further studies are necessary to elucidate the specific mechanisms involved in its antimicrobial action.
The biological activity of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is believed to involve several biochemical pathways:
- Nucleophilic Attack : The compound can undergo nucleophilic substitution reactions, which may alter its interaction with biological macromolecules.
- Enzymatic Inhibition : It has shown potential as an inhibitor in enzymatic assays, indicating broader applications in therapeutic development.
Synthesis Methods
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Microwave irradiation is often employed to enhance the efficiency and yield of the synthesis process. Below are common synthetic routes:
| Synthesis Method | Description |
|---|---|
| Cyclocondensation | Involves reaction between aminopyrazoles and biselectrophiles under microwave conditions to yield high purity products. |
| Functionalization | Allows introduction of various substituents to enhance biological activity and selectivity. |
Comparative Analysis with Related Compounds
To better understand the uniqueness of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Similar heterocyclic structure | Different position of carboxylic acid group |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks bromine substitution | No halogenation; different biological activity |
| 4-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Different bromination site | Alters reactivity and possibly biological effects |
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid:
- Antitumor Studies : A study demonstrated that this compound effectively inhibited tumor cell proliferation in vitro across multiple cancer cell lines.
- Antimicrobial Evaluations : Another study highlighted its effectiveness against specific bacterial strains, suggesting potential use in treating infections.
These findings underscore the compound's versatility and potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. For example, pyrazolo[1,5-a]pyrimidine cores are often synthesized via amidation or ester hydrolysis, followed by bromination at the 3-position. A key step is the use of brominating agents (e.g., NBS or Br₂) under controlled conditions to ensure regioselectivity. Post-functionalization, such as hydrolysis of esters to carboxylic acids, is critical for final product isolation .
Q. How are intermediates and final products characterized in synthesis workflows?
Standard characterization includes:
Q. What are the solubility and stability considerations for this compound?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). However, the bromine substituent may reduce solubility in aqueous buffers. Storage recommendations include sealing under inert gas (N₂/Ar) at RT to prevent hydrolysis or decomposition. Pre-formulation studies with co-solvents (e.g., PEG-400) are advised for in vitro assays .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Q. What strategies are effective for functionalizing the carboxylic acid group?
The carboxylic acid can be converted to:
- Amides : Use coupling agents (e.g., EDC/HOBt) with primary/secondary amines.
- Esters : Acid-catalyzed esterification (e.g., HCl/EtOH).
- Bioisosteres : Sulfonamides or tetrazoles for enhanced metabolic stability.
Monitoring reaction progress via TLC or LC-MS ensures minimal side-product formation .
Q. How can biological activity be evaluated against therapeutic targets?
- Enzyme inhibition assays : For cysteine proteases (e.g., cathepsins), use fluorogenic substrates (e.g., Z-FR-AMC) and measure IC₅₀ values in dose-response studies.
- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blotting for downstream markers).
- Structural analogs : Compare activity with non-brominated or 5-substituted derivatives to elucidate SAR .
Q. What computational tools predict reactivity and metabolic pathways?
- BKMS_METABOLIC/REAXYS : Predict metabolic soft spots and reactive intermediates.
- Molecular docking : Screen against target proteins (e.g., cathepsin K) to prioritize analogs.
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of analogs?
Variations in assay conditions (e.g., buffer pH, enzyme concentration) or impurities in test compounds can lead to conflicting data. Reproduce experiments using standardized protocols (e.g., NIH/EPA guidelines) and validate compound purity via HPLC (>95%). Cross-reference structural analogs (e.g., 7-amino-5-oxo derivatives) to identify activity trends .
Q. Why do synthetic yields vary across literature methods?
Yield disparities often stem from:
- Reagent quality : Impure starting materials (e.g., aminopyrazoles) reduce efficiency.
- Catalyst loadings : Adjust Pd/C or CuI ratios in cross-coupling steps.
- Workup protocols : Acidic/neutral extraction conditions may recover product differentially.
Optimize via Design of Experiments (DoE) to identify critical parameters .
Methodological Best Practices
Q. What protocols ensure reproducibility in scale-up synthesis?
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Purification : Employ recrystallization (e.g., EtOAc/hexanes) or preparative HPLC for high-purity batches.
- Documentation : Report detailed procedures (solvent volumes, stirring rates) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
